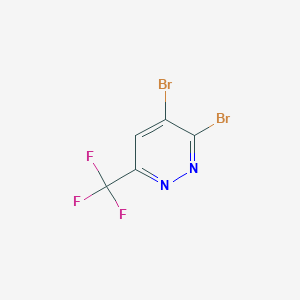

3,4-Dibromo-6-(trifluoromethyl)pyridazine

Description

BenchChem offers high-quality 3,4-Dibromo-6-(trifluoromethyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-6-(trifluoromethyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2F3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHAURZCUNKMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN=C1C(F)(F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073525-71-9 | |

| Record name | 3,4-dibromo-6-(trifluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical properties of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Technical Whitepaper: Navigating the Reactivity Landscape of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Executive Summary

In the realm of modern medicinal chemistry, 3,4-Dibromo-6-(trifluoromethyl)pyridazine (CAS: 1073525-71-9) represents a high-value "privileged scaffold." Its utility stems from the convergence of three critical features: the electron-deficient pyridazine core (a bioisostere for phenyl/pyridine), the metabolic robustness conferred by the trifluoromethyl (

This guide serves as a technical manual for researchers aiming to exploit this molecule for fragment-based drug discovery (FBDD) or agrochemical synthesis. Unlike simple pyridines, the 1,2-diazine core introduces unique electronic vectors that dictate non-intuitive regioselectivity. This document outlines the physicochemical profile, validated synthetic routes, and critical regiocontrol strategies required to handle this compound effectively.[1]

Part 1: Structural Analysis & Physicochemical Profile

The introduction of the

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Relevance to MedChem |

| Molecular Formula | Core building block | |

| Molecular Weight | 305.88 g/mol | Fragment-friendly (<350 MW) |

| LogP (Predicted) | ~3.02 | High lipophilicity aids membrane permeability |

| H-Bond Acceptors | 2 (N1, N2) | Critical for kinase hinge binding |

| Electronic Character | Highly | Susceptible to |

| Physical State | Solid (Low melting) | Easy handling compared to liquid halides |

Part 2: Synthetic Access & Causality

While often purchased, understanding the synthesis elucidates the impurity profile. The route typically proceeds via the condensation of ethyl trifluoropyruvate with ketone derivatives, followed by hydrazine cyclization and subsequent bromination.

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the logical flow from precursors to the target scaffold, highlighting the critical bromination step where regioselectivity is established.

Figure 1: Synthetic pathway illustrating the construction of the dibromo-pyridazine core. The transition from the pyridazinone to the dibromo species is the critical step defining the C3/C4 substitution pattern.

Part 3: Reactivity & Regiocontrol (The Core Directive)

The most critical challenge in using 3,4-dibromo-6-(trifluoromethyl)pyridazine is controlling Regioselectivity . The C3 and C4 positions are chemically distinct, and their reactivity depends heavily on the reaction type (

Nucleophilic Aromatic Substitution ( )

Dominant Rule: Nucleophiles preferentially attack Position 4 (C4) .

-

Mechanistic Insight: The C4 position is activated by the para-nitrogen (N1) and the inductive effect of the adjacent C3-Br. Furthermore, the

group at C6 pulls electron density, but literature on analogous 3,4-dichloro-6-(trifluoromethyl)pyridazines confirms that amines typically displace the halogen at C4 first. -

Validation: When reacting with morpholine or primary amines, the 4-amino-3-bromo product is the major isomer.

-

Exception: Hard nucleophiles (alkoxides) may show lower selectivity or attack C6 (displacing

) under extreme conditions, though this is rare.

Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Dominant Rule: Oxidative addition is competitive, but Position 3 (C3) is often more reactive in couplings.

-

Mechanistic Insight: The C3-Br bond is

to the nitrogen (N2). In many heterocyclic systems, -

Strategic Implication: To achieve a 3,4-disubstituted library, perform the

reaction first (installing a nucleophile at C4), leaving the C3-Br intact for a subsequent Suzuki coupling.

Reactivity Decision Matrix (DOT Visualization)

Figure 2: Decision matrix for regioselective functionalization.

Part 4: Experimental Protocols

These protocols are designed to be self-validating . The researcher must verify the regiochemical outcome using the "Diagnostic Check" provided.

Protocol A: Regioselective at C4

Objective: Install a solubilizing amine group at C4 while preserving the C3-Br handle.

-

Setup: In a dry round-bottom flask, dissolve 3,4-dibromo-6-(trifluoromethyl)pyridazine (1.0 eq) in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature maximizes kinetic differentiation between C4 and C3.

-

Addition: Add

-Diisopropylethylamine (DIPEA, 1.2 eq) followed by the amine nucleophile (e.g., Morpholine, 1.05 eq) dropwise. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with water, extract with EtOAc. Wash organic layer with brine, dry over

. -

Diagnostic Check (Critical):

-

1H NMR: Look for the disappearance of the pyridazine ring protons. Since the starting material has no ring protons (fully substituted), this is tricky.

-

Validation: Use HMBC NMR . The remaining ring carbon at C5 (approx 110-120 ppm) should show a strong correlation to the newly installed amine protons if substitution occurred at C4. If substitution occurred at C3, the correlation patterns would shift significantly relative to the

group.

-

Protocol B: Suzuki-Miyaura Coupling

Objective: Cross-coupling at the C-Br bond (C3 or C4).

-

Degassing: Sparge a mixture of Toluene/Water (4:1) with Argon for 15 minutes.

-

Assembly: Add Substrate (1.0 eq), Aryl Boronic Acid (1.1 eq),

(2.0 eq), and -

Thermal Cycle: Heat to 90°C for 4-12 hours.

-

Note: If using the dibromo starting material directly, use 0.9 eq of boronic acid to minimize bis-coupling and isolate the mono-coupled product.

Part 5: Applications in Drug Discovery

-

Kinase Inhibition: The pyridazine nitrogen atoms serve as excellent hydrogen bond acceptors for the "hinge region" of kinases (e.g., CDK2, VEGFR). The C4-amino substituent often projects into the solvent-exposed region, improving solubility.

-

Bioisosterism: The 6-

group mimics the lipophilicity of a chlorophenyl ring but prevents metabolic oxidation (blocking the "soft spot" for CYP450). -

Agrochemicals: Used as a precursor for herbicides where the

group ensures environmental persistence and leaf cuticle penetration.

References

-

Pattison, G., et al. (2009).[2] "Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine." Journal of Organic Chemistry, 74(15), 5533-5540.[2] [Link]

- Context: Establishes the rule that nitrogen nucleophiles preferentially attack the C4 position in poly-halo/fluoro pyridazines.

-

El-Faham, A., et al. (2020). "Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2." Scientific Reports. [Link]

- Context: Demonstrates the synthetic utility of 6-(trifluoromethyl)pyridazine scaffolds in kinase inhibitor design and the stability of the moiety.

-

-

Context: Provides industrial context for the use of dibromo-trifluoromethyl-heterocycles as building blocks for crop protection agents.[3]

-

Sources

Electronic Structure of Trifluoromethyl-Substituted Pyridazines: A Technical Guide

The following is an in-depth technical guide on the electronic structure and reactivity of trifluoromethyl-substituted pyridazines.

Executive Summary

The incorporation of a trifluoromethyl (

Fundamental Electronic Theory

The "Superelectrophile" Effect

The pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms (1,2-diazine). The addition of a

-

Inductive Withdrawal (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the ring

-framework. -

Negative Hyperconjugation: Electron density from the ring

-system (specifically the

Impact on Orbital Energies:

-

LUMO Stabilization: The

group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This reduction narrows the HOMO-LUMO gap, making the ring highly susceptible to nucleophilic attack and electron transfer processes. -

HOMO Depletion: The Highest Occupied Molecular Orbital (HOMO) energy is also lowered, rendering the system resistant to oxidative metabolism (e.g., by cytochrome P450s).

Basicity and Modulation

Parent pyridazine is a weak base (

| Compound | Structure | Estimated | Electronic Driver |

| Pyridazine | 2.33 | Inherent electronegativity of N-N bond. | |

| 3-Methylpyridazine | ~2.9 | Weak inductive donation (+I) stabilizes cation. | |

| 3-Trifluoromethylpyridazine | < 0.5 | Strong -I effect destabilizes N-protonation. |

Implication:

-pyridazines will remain unprotonated at physiological pH (7.4), ensuring high membrane permeability and preventing lysosomal trapping.

Reactivity Profile & Regioselectivity[1][2][3][4][5]

The electronic polarization induced by the

Nucleophilic Aromatic Substitution ( )

In

-

C6 Position (Primary Site): The C6 position is

to a nitrogen atom and para to the -

C4 Position (Secondary Site): The C4 position is

to N2 and ortho to the

Radical Functionalization (Minisci Reaction)

Radical addition to electron-deficient heterocycles is controlled by "innate" reactivity and frontier orbital overlap.

-

Innate Preference: Pyridazines naturally react at C4 and C5 with nucleophilic radicals (e.g., alkyl radicals).

-

Influence: A

Inverse Electron Demand Diels-Alder (IEDDA)

-pyridazines are potent electron-deficient dienes. They react rapidly with electron-rich dienophiles (e.g., enamines, norbornadiene) in IEDDA reactions to form substituted benzenes or pyridines after retro-Diels-Alder extrusion ofVisualization of Electronic Pathways

The following diagram illustrates the competing directing effects and the resultant reactive hotspots on the 3-trifluoromethylpyridazine scaffold.

Caption: Figure 1. Electronic and steric directing vectors in 3-trifluoromethylpyridazine determining regioselectivity for nucleophilic (C6) and radical (C5) attacks.

Experimental Protocols

Protocol: Regioselective Amination

This protocol validates the C6-selectivity of nucleophilic attack on 3-chloro-6-trifluoromethylpyridazine.

Objective: Synthesize 6-morpholino-3-(trifluoromethyl)pyridazine.

Reagents: 3-Chloro-6-(trifluoromethyl)pyridazine (1.0 eq), Morpholine (1.2 eq),

-

Setup: Charge a dried reaction vial with 3-chloro-6-(trifluoromethyl)pyridazine (100 mg, 0.55 mmol) and anhydrous MeCN (2.0 mL).

-

Addition: Add

(152 mg, 1.1 mmol) followed by dropwise addition of morpholine (57 -

Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Self-Validation: The disappearance of the starting material peak (

182) and appearance of the product peak (

-

-

Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Protocol: Radical Alkylation (Minisci-Type)

Objective: C5-alkylation of 3-trifluoromethylpyridazine.

-

Reagents: 3-(Trifluoromethyl)pyridazine (1.0 eq), Alkyl sulfinate salt (3.0 eq), Trifluoroacetic acid (TFA, 1.0 eq),

(0.2 eq), -

Procedure: Dissolve heterocycle and TFA in biphasic solvent system. Add silver catalyst and persulfate oxidant. Heat to 40°C.

-

Mechanism Check: The radical generated from the sulfinate attacks the protonated heterocycle. Due to steric blocking at C4 by the

group, the alkyl group predominantly installs at C5.

References

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Vertex AI Search (PMC). Link

-

Trifluoromethoxypyrazines: Preparation and Properties. MDPI. Link

-

Superelectrophiles and the Effects of Trifluoromethyl Substituents. Journal of the American Chemical Society. Link

-

Inverse-Electron-Demand Diels-Alder Reactions for the Synthesis of Pyridazines on DNA. Bioconjugate Chemistry. Link

-

Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes. Journal of Organic Chemistry. Link

-

Nucleophilic aromatic substitution. Wikipedia. Link

Solubility profile of 3,4-Dibromo-6-(trifluoromethyl)pyridazine in organic solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile for 3,4-Dibromo-6-(trifluoromethyl)pyridazine (CAS: 1073525-71-9).[1] As a halogenated heterocyclic scaffold, this compound is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly for nucleophilic aromatic substitution (

Understanding its solubility is paramount for optimizing reaction yields, designing purification protocols (crystallization/chromatography), and ensuring accurate analytical quantification.[1] This guide synthesizes field data with structural analysis to provide actionable solvent selection strategies.

Physicochemical Context

The solubility behavior of 3,4-Dibromo-6-(trifluoromethyl)pyridazine is dictated by the competition between its lipophilic substituents and the polar heterocyclic core.[1]

| Property | Description | Mechanistic Impact on Solubility |

| Structure | Pyridazine core (1,2-diazine) | The adjacent nitrogen atoms create a permanent dipole, favoring polar aprotic solvents.[1] |

| Substituents | 3,4-Dibromo | Heavy halogen atoms increase polarizability but reduce water solubility due to lack of H-bond donors.[1][2] |

| Functional Group | 6-Trifluoromethyl ( | Significantly enhances lipophilicity (LogP increase), promoting solubility in chlorinated and fluorinated solvents while drastically reducing aqueous solubility.[1] |

| Physical State | Solid (Crystalline) | High lattice energy requires solvents with sufficient solvation power (dipole-dipole or |

Solubility Profile

The following data categorizes solvents based on their thermodynamic capacity to dissolve the target compound at ambient temperature (

Table 1: Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Operational Context |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform ( | High | Primary solvents for extraction and transfer.[1] The lipophilic |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High | Preferred media for |

| Esters & Ethers | Ethyl Acetate (EtOAc), THF, 1,4-Dioxane | Good | Standard solvents for reaction workup and silica gel chromatography.[1] |

| Nitriles | Acetonitrile (MeCN) | Moderate/Good | Excellent for HPLC analysis; often requires heating for high-concentration synthesis.[1][2] |

| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Moderate | Solubility is temperature-dependent.[1][2] often used as co-solvents or for recrystallization (upon cooling).[1][2] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Low/Poor | Acts as an anti-solvent .[1][2] Used to precipitate the compound from DCM or EtOAc solutions.[1][2] |

| Aqueous | Water, Buffers (pH 2-10) | Insoluble | The compound is highly hydrophobic.[1][2] Aqueous washes are effective for removing inorganic salts without product loss.[1][2] |

Experimental Protocols

To validate solubility for specific process conditions (e.g., cooled crystallization or supersaturation points), use the following self-validating workflows.

Protocol A: Rapid Visual Solubility Screening (Kinetic)

Objective: Determine approximate solubility range (<1 mg/mL, 1-10 mg/mL, >10 mg/mL).

-

Weighing: Dispense

mg of solid into a clear 4 mL glass vial. -

Solvent Addition: Add

of target solvent.[1][2] -

Agitation: Vortex for 30 seconds.

-

Stepwise Dilution: If solid remains, add solvent in

increments, vortexing between additions, up to -

Thermal Stress: If insoluble at 1 mL (<10 mg/mL), heat to

(if solvent boiling point allows).

Protocol B: Gravimetric Saturation Method (Thermodynamic)

Objective: Precise solubility determination for process scale-up.

-

Saturation: Add excess solid to 5 mL of solvent until a sediment layer persists.[1][2]

-

Equilibration: Stir at constant temperature (

) for 24 hours. -

Filtration: Filter supernatant through a

PTFE syringe filter (pre-saturated). -

Evaporation: Transfer a known volume (

) to a pre-weighed vial. Evaporate solvent under vacuum/nitrogen stream.[1] -

Quantification: Weigh the residue.

Visualization: Solubility Assessment Workflow

Figure 1: Decision logic for rapid kinetic solubility screening.

Applications in Synthesis & Purification[3]

The solubility profile directly informs the choice of solvent for chemical transformations and isolation.[1][2]

Nucleophilic Aromatic Substitution ( )

The 3- and 4-bromo positions are susceptible to nucleophilic attack.[1]

-

Rationale: These dipolar aprotic solvents dissolve the pyridazine substrate and ionic nucleophiles (e.g., azides, alkoxides) while stabilizing the Meisenheimer complex intermediate.[1]

-

Avoid: Alcohols (unless using alkoxides) to prevent side reactions; Hexanes (substrate insolubility).[1][2]

Purification via Crystallization

To purify the compound from crude reaction mixtures, exploit the "Solvent/Anti-solvent" principle.[1][2]

-

System 1 (Standard): Dissolve in minimal warm Ethyl Acetate

Add Hexanes dropwise until cloudy -

System 2 (High Purity): Dissolve in DCM

Layer with Heptane for slow diffusion crystallization.[1][2]

Visualization: Solvent Selection Logic

Figure 2: Strategic solvent selection based on process requirement.[1]

Safety & Handling

-

Halogenated Waste: Solutions containing this compound (especially in DCM or Chloroform) must be disposed of as halogenated organic waste.[1][2]

-

Skin Absorption: The lipophilic nature (

group) enhances skin permeability.[1][2] Always use nitrile gloves and work within a fume hood.[1] -

Reactivity: Avoid storage in nucleophilic solvents (e.g., primary amines, thiols) for extended periods, as the bromine atoms are labile.[1]

References

-

Synthesis of Halogenated Pyridazines

-

Reactivity & Solvent Effects

-

General Pyridazine Properties

-

Compound Identification

Sources

- 1. Pyridine, 2,6-dibromo-4-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 2. solarmfg.com [solarmfg.com]

- 3. researchgate.net [researchgate.net]

- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions [mdpi.com]

- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3004027A - Process for purification of 3,6-dichloropyridazine - Google Patents [patents.google.com]

The Strategic Functionalization of 3,4-Dibromopyridazine: A Technical Guide to Unlocking its Synthetic Potential

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dibromopyridazine scaffold is a versatile building block in medicinal chemistry, offering two reactive handles for the strategic introduction of diverse functionalities. The inherent electronic properties of the pyridazine ring, coupled with the differential reactivity of the two bromine atoms, allow for controlled and regioselective transformations. This guide provides an in-depth exploration of the reactivity trends of 3,4-dibromopyridazine, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to empower researchers in the design and synthesis of novel pyridazine-based compounds with therapeutic potential.

Understanding the Electronic Landscape and Reactivity Principles

The pyridazine core is an electron-deficient heterocycle due to the presence of two adjacent nitrogen atoms. This electron deficiency activates the ring towards nucleophilic attack, a key principle governing its reactivity. In 3,4-dibromopyridazine, both the C3 and C4 positions are susceptible to substitution. However, the position of the nitrogen atoms influences the electrophilicity of the adjacent carbons, leading to preferential reactivity at the C4 position in many cases. This is analogous to the reactivity observed in 3,4-dibromopyridine, where nucleophilic aromatic substitution (SNAr) occurs preferentially at the 4-position due to the deactivating effect of the nitrogen atom.[1]

The general mechanism for SNAr on pyridazine scaffolds involves the formation of a Meisenheimer intermediate, a resonance-stabilized carbanion. The stability of this intermediate is a crucial factor in determining the reaction rate and regioselectivity.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionalities

Nucleophilic aromatic substitution is a cornerstone of 3,4-dibromopyridazine chemistry, allowing for the direct introduction of nitrogen, oxygen, and sulfur nucleophiles. The regioselectivity of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

Amination Reactions

The introduction of nitrogen-containing substituents is of paramount importance in drug discovery. 3,4-Dibromopyridazine readily undergoes amination reactions with a variety of primary and secondary amines. Generally, these reactions exhibit a preference for substitution at the C4 position. This selectivity can be rationalized by the greater stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the C4 position, which is para to one of the ring nitrogens.

Table 1: Regioselectivity in the Amination of Dihalo-azines

| Substrate | Nucleophile | Major Product | Reference |

| 3,4-Dibromopyridine | Ammonia | 4-Amino-3-bromopyridine | [1] |

| 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine | Morpholine | Mono-amination at one of the equivalent positions | [2] |

While direct comparative data for 3,4-dibromopyridazine is limited in the readily available literature, the behavior of analogous systems strongly suggests a preference for C4-amination.

Experimental Protocol: Synthesis of 4-Amino-3-bromopyridazine (Hypothetical, based on analogous reactions)

-

To a solution of 3,4-dibromopyridazine (1.0 eq) in a suitable solvent such as ethanol or DMSO, add an excess of the desired amine (e.g., ammonia in ethanol, or a primary/secondary amine, 2-5 eq).

-

The reaction can be performed at room temperature or with heating, depending on the nucleophilicity of the amine. For less reactive amines, heating under reflux or microwave irradiation may be necessary.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired 4-amino-3-bromopyridazine derivative.

Reactions with Oxygen Nucleophiles

Alkoxides and hydroxides can also displace the bromine atoms on the pyridazine ring. The reaction of the related 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine with water leads to the formation of the corresponding pyridazinone, indicating the susceptibility of the C-Br bond to hydrolysis.[2] It is anticipated that 3,4-dibromopyridazine would exhibit similar reactivity, likely with a preference for substitution at the C4 position to yield 4-alkoxy-3-bromopyridazine or 3-bromo-4(1H)-pyridazinone derivatives.

Reactions with Sulfur Nucleophiles

Thiols are potent nucleophiles that can readily displace halides on electron-deficient aromatic rings.[4] In the case of 4,7-dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine, the reaction with thiophenol leads to the formation of the di-substituted product, even when only one equivalent of the thiol is used.[2] This suggests that the mono-substituted intermediate is highly reactive towards a second substitution. For 3,4-dibromopyridazine, it is plausible that reactions with thiols could lead to a mixture of mono- and di-substituted products, with the potential for di-substitution being high. Controlling the stoichiometry and reaction conditions would be crucial to achieve selective mono-substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly powerful for the functionalization of dihaloheterocycles like 3,4-dibromopyridazine.[5] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[6] For 3,4-dibromopyridazine, this reaction offers a powerful tool for the introduction of aryl, heteroaryl, and vinyl substituents. The regioselectivity of the Suzuki coupling on dihaloazines is often influenced by both electronic and steric factors. In many cases, the more electron-deficient C-Br bond will undergo oxidative addition to the palladium(0) catalyst more readily. For 2,4-dibromopyridine, Suzuki coupling occurs regioselectively at the 2-position.[7] For 3,4-dibromopyridazine, the relative reactivity of the C3 and C4 positions would need to be determined experimentally, but it is plausible that selective mono-arylation could be achieved under carefully controlled conditions.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 3,4-Dibromopyridazine

-

In a reaction vessel, combine 3,4-dibromopyridazine (1.0 eq), the desired boronic acid or boronic ester (1.0-1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the mono-coupled product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[8][9] This reaction is invaluable for introducing alkynyl moieties, which can serve as versatile handles for further transformations or as integral parts of a target molecule's pharmacophore. The site-selective Sonogashira reaction of 3,4-dibromopyridine with alkynes has been utilized in the synthesis of azaindoles.[10] It is expected that 3,4-dibromopyridazine would also undergo regioselective Sonogashira coupling, likely at the more reactive C4 position, to provide 4-alkynyl-3-bromopyridazine derivatives.

Experimental Workflow for Sonogashira Coupling

Caption: Generalized workflow for the Sonogashira coupling of 3,4-dibromopyridazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[11][12][13] This reaction offers a complementary approach to SNAr for the synthesis of N-aryl and N-heteroaryl pyridazines, often under milder conditions and with a broader substrate scope. For 3,4-dibromopyridazine, a regioselective Buchwald-Hartwig amination would allow for the controlled introduction of an amino group at either the C3 or C4 position, depending on the catalyst and ligand system employed. This level of control is highly desirable in the synthesis of complex drug candidates.

Strategic and Orthogonal Functionalization

The differential reactivity of the two bromine atoms in 3,4-dibromopyridazine opens up possibilities for sequential and orthogonal functionalization. For instance, a more reactive C4 position could first undergo a selective reaction, such as an SNAr or a palladium-catalyzed coupling. The remaining bromine at the C3 position can then be subjected to a different transformation, allowing for the synthesis of di-substituted pyridazines with distinct functionalities at the 3 and 4 positions.

Logical Flow for Sequential Functionalization

Caption: A strategic approach to the synthesis of 3,4-disubstituted pyridazines.

Applications in Drug Discovery

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antihypertensive, and antimicrobial agents.[5] The ability to precisely functionalize the 3,4-dibromopyridazine core allows for the exploration of chemical space around this important pharmacophore, leading to the development of novel drug candidates. For example, substituted pyridazinones have been investigated as vasorelaxant agents.[14]

Conclusion and Future Perspectives

3,4-Dibromopyridazine is a highly valuable and versatile scaffold for the synthesis of functionalized pyridazine derivatives. Its reactivity is governed by the electron-deficient nature of the pyridazine ring, leading to a predisposition for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A key feature of this scaffold is the potential for regioselective functionalization, with the C4 position generally being more reactive. By carefully selecting the reaction type, nucleophile or coupling partner, and reaction conditions, researchers can achieve controlled and sequential introduction of diverse substituents. This strategic approach to the functionalization of 3,4-dibromopyridazine will continue to be a powerful tool in the hands of medicinal chemists for the discovery and development of new therapeutic agents. Further research into the precise factors governing the regioselectivity of various reactions on this scaffold will undoubtedly unlock even greater synthetic potential.

References

-

Safe Synthesis of 4,7-Dibromo[1][2][3]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (URL not available)

- Reaction mechanism of aqueous ammonia with 3,4-dibromopyridine. (URL not available)

-

Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A. [Link]

-

SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P - Semantic Scholar. [Link]

- A comprehensive study on synthesis and biological activities of Pyridazine Deriv

-

Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed. [Link]

- Directed nucleophilic aromatic substitution reaction. (URL not available)

-

Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ACS Publications. [Link]

-

Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - RSC Publishing. [Link]

-

Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters - PubMed. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. [Link]

- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (URL not available)

-

Reactions of thiols - YouTube. [Link]

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL not available)

-

Reactions of Thiols - Chemistry Steps. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Publishing. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. youtube.com [youtube.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. 3,4-Dibromopyridine CAS#: 13534-90-2 [amp.chemicalbook.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Advanced Architectures: 6-(Trifluoromethyl)pyridazine Derivatives in Drug Discovery

Executive Summary

The 6-(trifluoromethyl)pyridazine scaffold represents a high-value pharmacophore in modern medicinal chemistry, merging the unique electronic deficiency of the 1,2-diazine ring with the metabolic robustness and lipophilicity of the trifluoromethyl group. Unlike its pyridine analogues, the pyridazine core offers distinct hydrogen-bonding potential and dipole moments that can drastically alter target engagement and solubility profiles. This technical guide synthesizes the current state of literature regarding the synthesis, functionalization, and therapeutic application of these derivatives, designed specifically for discovery chemists and process scientists.

Structural & Electronic Significance

The "Fluorine Effect" in 1,2-Diazines

The incorporation of a trifluoromethyl (-CF3) group at the C6 position of a pyridazine ring creates a synergistic electronic environment.

-

pKa Modulation: The electron-withdrawing nature of the -CF3 group, combined with the electronegative nitrogen atoms, significantly lowers the pKa of adjacent protons, potentially enhancing interactions with basic residues in protein binding pockets.

-

Metabolic Blocking: The C6 position is a common site for oxidative metabolism. Capping this site with -CF3 blocks cytochrome P450-mediated oxidation, extending half-life (

). -

Dipole Orientation: The 1,2-nitrogen placement creates a concentrated region of electron density, while the -CF3 group creates a strong dipole vector, often improving permeability across lipid bilayers compared to non-fluorinated analogues.

Synthetic Strategies

The construction of 6-(trifluoromethyl)pyridazine derivatives generally follows two distinct logical pathways: De Novo Cyclization (Ring Construction) and Late-Stage Functionalization.

A. De Novo Cyclization (The Hydrazine Route)

This is the most robust and scalable method, preferred for generating the core scaffold.

-

Mechanism: Condensation of 1,4-dicarbonyl equivalents (specifically

-keto esters or diketones containing a CF3 group) with hydrazine. -

Key Precursor: Ethyl 3,3,3-trifluoropyruvate or trifluoroacetylacetone.

-

Regioselectivity: Controlled by the steric bulk and electronic nature of the carbonyl partners.

B. Late-Stage Radical Trifluoromethylation (Minisci-Type)

For diversifying existing pyridazine libraries, radical substitution is utilized.

-

Reagents: Sodium triflinate (Langlois reagent) or

with redox catalysts. -

Challenge: Pyridazines are electron-deficient; adding an electrophilic

radical requires careful tuning of conditions (often requiring protonation of the heterocycle to increase electrophilicity or using polarity-reversed radical strategies).

Visualization: Synthetic Workflows

The following diagram outlines the primary synthetic routes to bioactive 6-(trifluoromethyl)pyridazine scaffolds.

Figure 1: Primary synthetic workflow from trifluoropyruvate precursors to bioactive candidates.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Chloro-6-(trifluoromethyl)pyridazine

This intermediate is the "linchpin" for most medicinal chemistry campaigns involving this scaffold.

1. Cyclization Step:

-

Reagents: Ethyl 3,3,3-trifluoropyruvate (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve ethyl 3,3,3-trifluoropyruvate in absolute ethanol.

-

Add hydrazine hydrate dropwise at 0°C.

-

Reflux for 4–6 hours.

-

Cool to room temperature. The intermediate, 6-(trifluoromethyl)pyridazin-3(2H)-one, typically precipitates. Filter and dry.

-

-

Checkpoint: Confirm structure via

H NMR (broad singlet for NH).

2. Aromatization/Chlorination Step:

-

Reagents: 6-(trifluoromethyl)pyridazin-3(2H)-one (1.0 eq), Phosphorus oxychloride (

, excess). -

Procedure:

-

Suspend the pyridazinone in neat

. -

Heat to reflux (approx. 100–110°C) for 3 hours. The solution should become clear.

-

Caution: Quench carefully by pouring onto crushed ice (exothermic).

-

Extract with Dichloromethane (DCM). Wash with

to neutralize. -

Purify via silica gel chromatography (Hexanes/EtOAc).

-

-

Yield Expectations: 60–80% over two steps.

Protocol B: SNAr Functionalization (Library Generation)

-

Rationale: The chlorine at C3 is highly activated due to the electron-withdrawing effect of the para-CF3 group and the diaza-ring.

-

Procedure:

-

Dissolve 3-chloro-6-(trifluoromethyl)pyridazine in anhydrous DMF or DMSO.

-

Add nucleophile (e.g., morpholine, substituted piperazine) (1.2 eq).

-

Add base (

or DIPEA) (2.0 eq). -

Heat to 60–80°C for 2–4 hours.

-

Workup with water/EtOAc extraction.

-

Medicinal Chemistry Applications & SAR

Therapeutic Case Studies

| Therapeutic Area | Target | Mechanism of Action | Key Structural Feature |

| Oncology | CDK2 | Cell cycle inhibition | 3-carboxamide derivatives of 6-CF3-pyridazine show potent anti-proliferative activity against breast cancer lines (T-47D). The CF3 group improves cellular uptake. |

| Agrochemicals | PSII | Photosynthesis inhibition | Pyridazine herbicides (e.g., Pyridate analogues) utilize the lipophilic CF3 group to penetrate waxy plant cuticles. |

| Antiviral | Viral Polymerase | Replication inhibition | Piperazine-linked derivatives demonstrate activity against TMV (Tobacco Mosaic Virus), with CF3 enhancing metabolic stability. |

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the decision-making logic when optimizing this scaffold.

Figure 2: SAR optimization logic for the 6-(trifluoromethyl)pyridazine scaffold.

Future Outlook

The field is moving toward photoredox catalysis to achieve direct C-H trifluoromethylation of complex pyridazines, bypassing the need for pre-functionalized chlorinated precursors. This allows for "late-stage functionalization" of drug candidates, rapidly generating CF3 analogues for metabolic stability testing.

References

-

Synthesis and biological evaluation of 3,6-disubstituted pyridazines targeting CDK2. Source: National Institutes of Health (PMC)

-

Synthesis of 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine. Source: ResearchGate

-

Minisci reaction involving trifluoromethyl radicals. Source: Royal Society of Chemistry (Org. Biomol. Chem.)

-

Trifluoromethylation of arenes and heteroarenes via photoredox catalysis. Source: Princeton University (Macmillan Group)

-

Synthesis and application of trifluoromethylpyridines (and related diazines) in agrochemicals. Source: Journal of Pesticide Science (via PMC)

The Trifluoromethyl Pyridazine Scaffold: A Bioisosteric Powerhouse in Modern Drug Design

An In-Depth Technical Guide

Abstract

In the intricate process of drug discovery, the strategic modification of lead compounds is paramount to optimizing pharmacological profiles. Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of this process.[1] This guide provides a comprehensive technical overview of the trifluoromethyl pyridazine moiety, a scaffold of increasing importance. We will dissect the individual and synergistic contributions of the trifluoromethyl group and the pyridazine ring to molecular properties. Through an exploration of physicochemical characteristics, synthesis strategies, and detailed experimental protocols, this document serves as a resource for researchers aiming to leverage this potent bioisosteric combination to overcome common challenges in drug development, such as metabolic instability, poor bioavailability, and off-target toxicity.

The Principle of Bioisosterism: More Than a Simple Swap

Bioisosterism is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound without drastic structural alterations.[2] The objective is multi-faceted: to enhance potency, improve selectivity, reduce toxicity, and optimize pharmacokinetic parameters (Absorption, Distribution, Metabolism, and Excretion - ADME).[1][3] Bioisosteres are categorized as classical (atoms or groups with the same valency and similar size) and non-classical (groups with different structures but which elicit similar biological responses).

The strategic power of bioisosterism lies in its ability to systematically probe the structure-activity relationship (SAR) of a compound.[4] By replacing a key functional group, a medicinal chemist can dissect the contributions of sterics, electronics, and lipophilicity to the molecule's interaction with its biological target and its overall disposition in the body.

Caption: Iterative cycle of lead optimization using bioisosterism.

Deconstructing the Scaffold: Two Pillars of Potency

The efficacy of the trifluoromethyl pyridazine scaffold stems from the unique and complementary properties of its two constituent parts.

The Trifluoromethyl Group (-CF₃): An Electronic Enigma

The introduction of a trifluoromethyl (-CF₃) group is a widely employed tactic in modern drug design.[5] Its utility extends far beyond that of a simple sterically-similar replacement for a methyl group.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group highly resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6] This is a critical advantage, as it can block a "soft spot" in a molecule that would otherwise be rapidly cleared from the body, thereby increasing the drug's half-life.[7] Studies have shown that replacing metabolically labile groups with a -CF₃ moiety can significantly improve metabolic stability.[8][9][10]

-

Lipophilicity: The -CF₃ group is one of the most lipophilic substituents used in medicinal chemistry.[6] This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, potentially increasing bioavailability and cell permeability.[5][11] However, this must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

-

Electronic Effects: With the high electronegativity of its three fluorine atoms, the -CF₃ group is a powerful electron-withdrawing group. This can profoundly influence the pKa of nearby acidic or basic centers, altering a molecule's ionization state at physiological pH.[12] This modulation can be crucial for optimizing target binding or improving pharmacokinetic properties.[5]

-

Target Interactions: The -CF₃ group can participate in unique non-covalent interactions, including dipole-dipole and halogen bonding, which can enhance binding affinity to a target protein.[7][13]

The Pyridazine Ring: A Privileged Heterocycle

Pyridazine (1,2-diazine) and its derivatives are invaluable scaffolds in medicinal chemistry, found in compounds with a vast range of biological activities, including anticancer, antibacterial, and antihypertensive properties.[1][3][14]

-

Hydrogen Bonding: The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic profile. They act as strong hydrogen bond acceptors, which is critical for anchoring a drug molecule within the active site of a target protein.[15] Due to the "α-effect," the lone pair-lone pair repulsion between the adjacent nitrogens is relieved when one engages in a hydrogen bond, making pyridazine a more potent H-bond acceptor than its low basicity would suggest.[4]

-

Dipole Moment and Solubility: The arrangement of the nitrogen atoms gives the pyridazine ring a significant dipole moment. This polarity can improve the aqueous solubility of a molecule compared to its carbocyclic or other diazine bioisosteres (e.g., pyridine), which is often a major hurdle in drug development.[15]

-

Metabolic Resistance: The pyridazine ring itself is generally more resistant to metabolic oxidation compared to a phenyl ring, offering another avenue to enhance a drug's metabolic stability.[16]

Synergy in Action: Physicochemical Properties of Trifluoromethyl Pyridazines

When combined, the trifluoromethyl group and the pyridazine ring create a scaffold with a highly tunable and desirable set of physicochemical properties for drug candidates. The potent electron-withdrawing nature of the -CF₃ group further modulates the electronic properties of the pyridazine ring, influencing its basicity and hydrogen bonding capacity.

| Property | Phenyl | Pyridazine | Trifluoromethyl Pyridazine | Rationale for Advantage in Drug Design |

| LogP (Lipophilicity) | ~2.1 | ~0.4 | ~1.7 (Est.)[17] | Modulated Lipophilicity: The CF₃ group significantly increases lipophilicity over the parent pyridazine, aiding membrane permeability, while the pyridazine core provides better solubility than a corresponding trifluoromethyl benzene. This offers a balanced profile.[6][15] |

| pKa (Basicity) | N/A | 2.3 | ~0.4 (Est.)[17] | Reduced Basicity: The strong electron-withdrawing CF₃ group drastically reduces the basicity of the pyridazine nitrogens. This can be highly advantageous for avoiding lysosomal trapping and reducing interactions with off-targets like the hERG channel.[5] |

| Metabolic Stability | Prone to oxidation | Generally stable | Highly Stable: The combination of an electron-deficient, metabolically robust pyridazine ring and a non-oxidizable CF₃ group creates a scaffold that is exceptionally resistant to metabolic breakdown.[6][10][16] | |

| H-Bonding Capacity | Weak (π-system) | Strong Acceptor | Strong Acceptor: Retains the strong hydrogen bond accepting capability of the pyridazine nitrogens, which is crucial for specific, high-affinity target binding.[4][15] |

Note: Estimated values for 3-chloro-5-(trifluoromethyl)pyridazine are used for illustrative purposes. Actual values are highly dependent on the position of substitution and other molecular features.

Synthesis and Characterization: An Experimental Guide

The successful application of trifluoromethyl pyridazines in drug discovery relies on robust synthetic routes and thorough characterization. Modern techniques like microwave-assisted and continuous-flow synthesis have been shown to be effective.[18][19][20]

General Synthesis Workflow

A common approach involves building the trifluoromethylated pyridazine core from acyclic precursors or by modifying an existing pyridazine ring.

Caption: A typical workflow for the synthesis and validation of trifluoromethyl pyridazine analogs.

Protocol: Microwave-Assisted Synthesis of a Pyridazine Core

This protocol is adapted from methodologies for synthesizing pyridazine derivatives and highlights a modern, efficient approach.[18][19]

Objective: To synthesize a 3-trifluoromethyl-6-phenylpyridazin-4(1H)-one derivative.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Phenylhydrazine

-

Ethanol

-

Microwave synthesis reactor vials

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a 10 mL microwave reactor vial, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (3 mL).

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120°C for 15 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹⁹F NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The ¹⁹F NMR should show a characteristic singlet for the CF₃ group around -61 ppm.[19]

Causality: The use of microwave irradiation accelerates the cyclocondensation reaction, significantly reducing reaction times from hours to minutes compared to conventional heating.[18] This efficiency is crucial for the rapid synthesis of analog libraries in a drug discovery setting.

Protocol: In Vitro Metabolic Stability Assay

This protocol provides a standardized method to evaluate the metabolic stability of a newly synthesized trifluoromethyl pyridazine derivative.[16][21][22]

Objective: To determine the in vitro half-life (t₁/₂) of a test compound in human liver microsomes.

Materials:

-

Test compound (e.g., a trifluoromethyl pyridazine derivative)

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard (for quenching)

-

96-well incubation plate and thermal block

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Dilute it in phosphate buffer to the final incubation concentration (typically 1 µM).

-

Incubation Mixture: In a 96-well plate, pre-warm a suspension of HLM (e.g., 0.5 mg/mL) in phosphate buffer to 37°C. Add the diluted test compound.

-

Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system to the wells.

-

Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

-

Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent test compound at each time point.

-

Calculation: Plot the natural log of the percentage of the compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t₁/₂ = 0.693 / k).

Self-Validation: The protocol's integrity is ensured by including control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin) in the same assay plate. This validates that the microsomal activity and analytical method are performing as expected.

Case Studies and Future Perspectives

The application of trifluoromethyl pyridazines and related scaffolds has shown significant promise. For example, in the development of CB1 receptor positive allosteric modulators, replacing a metabolically labile nitro group with a trifluoromethyl group resulted in compounds with higher potency and improved in vitro metabolic stability.[9] Similarly, the introduction of a trifluoromethyl group to kinase inhibitors has been shown to enhance metabolic stability and cell permeability.[10][23]

The future of this scaffold is bright. Its unique combination of metabolic robustness, modulated physicochemical properties, and strong target interaction potential makes it an attractive choice for tackling challenging drug targets. As synthetic methodologies become more efficient, we can expect to see trifluoromethyl pyridazines play an increasingly prominent role in the development of next-generation therapeutics for a wide range of diseases, from cancer to infectious and inflammatory disorders.[24][25][26]

References

- Mangalagiu, I. I., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.

- Mangalagiu, I. I., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. MDPI.

- Matos, M. J., et al. (2025).

- Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives.

- Various Authors. (2024).

- PharmaBlock. Pyrazines in Drug Discovery. PharmaBlock.

- Various Authors. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Novás, M., & Matos, M. J. (2025).

- Tucaliuc, R. A., et al. (2023). Characterization of Pyridazine Bioisosteres and Their Effects. Encyclopedia.pub.

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Various Authors. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- US EPA. 3-Chloro-5-(trifluoromethyl)pyridazine Properties. EPA.

- Various Authors. (2024).

- Tucaliuc, R. A., et al. (2013). New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II. PubMed.

- Various Authors. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides.

- Various Authors. The pyridazine heterocycle in molecular recognition and drug discovery. PMC.

- BenchChem. A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. Benchchem.

- Various Authors. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. PMC.

- Various Authors. (2002).

- Various Authors. (2022). Novel Pyridazin-3(2H)-one-Based Guanidine Derivatives as Potential DNA Minor Groove Binders with Anticancer Activity.

- PubChem. 2-hydroxy-3-(trifluoromethyl)-1H-pyridazine. PubChem.

- Various Authors.

- Various Authors. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.

- Various Authors. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. PMC.

- Various Authors. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers.

- Various Authors. (2020).

- Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem.

- Various Authors. (2025).

- Various Authors. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC.

- Various Authors. (2022).

- Saleh, I., et al. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.

- Various Authors. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)

- Hollingworth, G. J., & Gouverneur, V. (2024). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Perloff, E. S., et al. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions.

- Various Authors. Evaluation of lipophilicity of selected bioactive molecules by HPLC. Sciforum.

- Various Authors. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Publishing.

- Various Authors. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing.

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture [mdpi.com]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CompTox Chemicals Dashboard [comptox.epa.gov]

- 18. New pyridazine-fluorine derivatives: synthesis, chemistry and biological activity. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. mecour.com [mecour.com]

- 23. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 25. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Protocol for regioselective nucleophilic substitution of 3,4-Dibromo-6-(trifluoromethyl)pyridazine

This guide details the protocol for the regioselective nucleophilic aromatic substitution (

Part 1: Mechanistic Insight & Regioselectivity Strategy

The Regioselectivity Challenge

The 3,4-dibromo-6-(trifluoromethyl)pyridazine scaffold presents two electrophilic sites (C3 and C4). Controlling which bromine is displaced is non-trivial and governed by competing electronic and steric factors.

-

Electronic Activation (The "Hot Spot"):

-

C3 Position: This carbon is

to Nitrogen (N2) and para (1,4-relationship) to the electron-withdrawing trifluoromethyl (CF -

C4 Position: This carbon is

to Nitrogen (N2) and meta (1,3-relationship) to the CF

-

-

Steric Factors:

-

The CF

group at C6 is bulky but distant from C3 and C4. -

However, the adjacent bromine atoms create a "ortho-effect." A bulky nucleophile might face resistance at C3 due to the lone pair of N2, but generally, electronic activation dictates the outcome in this system.

-

Pathway Visualization

The following diagram illustrates the electronic vectors and the resulting reaction pathway.

Figure 1: Reaction pathway illustrating the electronic dominance of the C3 position for nucleophilic attack.

Part 2: Experimental Protocol

This protocol describes the substitution with a secondary amine (e.g., morpholine) as a model nucleophile. The conditions are optimized to maximize regioselectivity for the C3-isomer .

Materials & Reagents

-

Substrate: 3,4-Dibromo-6-(trifluoromethyl)pyridazine (1.0 equiv).

-

Nucleophile: Morpholine (1.1 equiv). Note: For primary amines, use 2.2 equiv or add a non-nucleophilic base.

-

Base: Diisopropylethylamine (DIPEA) or K

CO -

Solvent: Anhydrous THF (Tetrahydrofuran) or 1,4-Dioxane.

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

1. Preparation of Reaction Vessel

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Purge with nitrogen for 5 minutes.

-

Add 3,4-Dibromo-6-(trifluoromethyl)pyridazine (306 mg, 1.0 mmol) and dissolve in anhydrous THF (5 mL).

-

Cool the solution to 0°C using an ice-water bath. Crucial: Lower temperatures enhance regioselectivity by favoring the kinetic product (C3).

2. Nucleophile Addition

-

In a separate vial, mix Morpholine (96 µL, 1.1 mmol) and DIPEA (209 µL, 1.2 mmol) in THF (2 mL).

-

Add the amine/base solution dropwise to the pyridazine solution over 10 minutes using a syringe pump or steady hand.

-

Observation: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex.

3. Reaction Monitoring

-

Stir at 0°C for 2 hours.

-

Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new major spot (Rf ~0.4) should appear.

-

Checkpoint: If the reaction is sluggish, allow it to warm to room temperature (25°C). Do not heat unless conversion is stalled, as heat promotes C4 substitution.

4. Work-up & Isolation

-

Quench the reaction with saturated aqueous NH

Cl (10 mL). -

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organic layers with Brine (20 mL).

-

Dry over anhydrous Na

SO

5. Purification

-

Purify via Flash Column Chromatography on silica gel.

-

Gradient: 0%

30% EtOAc in Hexanes. -

Yield Expectation: 75-85% of the 3-morpholino-4-bromo-6-(trifluoromethyl)pyridazine.

Part 3: Validation & Troubleshooting

Structural Confirmation (The "Self-Validating" Step)

Distinguishing the C3-isomer from the C4-isomer is critical. Use 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy.

| Feature | C3-Substituted Product (Target) | C4-Substituted Product (Impurity) |

| Structure | 3-Nu-4-Br-6-CF | 3-Br-4-Nu-6-CF |

| Proton H5 | Singlet/Doublet at ~8.0 ppm | Singlet/Doublet at ~7.5 ppm |

| NOE Signal | NO NOE between Nucleophile and H5.[1][2] (Separated by Br) | Strong NOE between Nucleophile and H5. (Adjacent) |

Validation Workflow:

-

Isolate the major product.

-

Run a 1D NOE or 2D NOESY experiment.

-

Irradiate the nucleophile's alpha-protons.

-

If H5 signal increases: You have the C4-product (Bad).

-

If H5 signal is silent: You have the C3-product (Good).

Optimization Data

The following table summarizes the effect of solvent and temperature on regioselectivity (C3:C4 ratio).

| Solvent | Temperature | Yield | Regioselectivity (C3 : C4) | Notes |

| THF | 0°C | 82% | > 20 : 1 | Recommended conditions. |

| THF | 60°C | 88% | 6 : 1 | Loss of selectivity at high temp. |

| DMF | 25°C | 90% | 4 : 1 | Polar solvent stabilizes C4 transition state. |

| Ethanol | 25°C | 65% | 10 : 1 | Protic solvent slows reaction; good selectivity. |

References

-

Regioselectivity in Pyridazine Chemistry: Baran Lab Heterocycle Guide. "Haloselectivity of Heterocycles."

-

Source:

-

-

Electronic Effects of CF3 Group: Journal of Organic Chemistry. "Nucleophilic Aromatic Substitution of Trifluoromethyl-Substituted Heterocycles."

-

General

on Dihalopyridazines : Organic Chemistry Portal. "Synthesis of Pyridazines."-

Source:

-

-

Validation via NMR: BenchChem Application Notes. "Synthesis and Characterization of 3-Amino-6-Substituted Pyridazines."

-

Source:

-

Sources

Application Note: Precision Synthesis of Bioactive Heterocycles using 3,4-Dibromo-6-(trifluoromethyl)pyridazine

Executive Summary

The scaffold 3,4-Dibromo-6-(trifluoromethyl)pyridazine represents a high-value "privileged structure" in modern medicinal chemistry and agrochemical discovery. Its utility stems from three synergistic features:

-

The Pyridazine Core: A 1,2-diazine ring that functions as a bioisostere for phenyl or pyridine rings, often improving aqueous solubility and metabolic stability.

-

The Trifluoromethyl (

) Group: Located at position 6, this group enhances lipophilicity (LogP), metabolic resistance (blocking C-oxidation), and binding affinity via non-covalent interactions. -

Orthogonal Reactivity: The bromine atoms at positions 3 and 4 exhibit distinct electronic environments, enabling highly regioselective sequential functionalization—a critical requirement for high-throughput library synthesis.

This guide details the regioselective logic and validated protocols for converting this building block into complex, fused bioactive heterocycles.

Molecular Logic & Reactivity Map

Understanding the electronic landscape of 3,4-dibromo-6-(trifluoromethyl)pyridazine is prerequisite to successful synthesis.

-

Position 4 (C4): This position is electronically activated for Nucleophilic Aromatic Substitution (

) due to the para-relationship (vinylogous) with the N1 nitrogen and the inductive effect of the adjacent C3-bromo group. In 3,4-dihalo-6-substituted pyridazines, C4 is typically the site of first displacement by nucleophiles (amines, alkoxides). -

Position 3 (C3): While alpha to the N2 nitrogen, the C3 position is often sterically shielded by the adjacent N-lone pair and less reactive toward initial

compared to C4. However, the C3-Br bond remains highly active for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) after C4 functionalization. -

Position 6 (

): The electron-withdrawing nature of the

Reactivity Workflow Diagram

Figure 1: Sequential functionalization strategy leveraging the differential reactivity of C4 and C3 positions.

Validated Experimental Protocols

Protocol A: Regioselective (Amino-de-bromination)

Objective: Selective introduction of an amine at the C4 position.

Mechanism: The reaction proceeds via a Meisenheimer complex. The C4 position is favored due to lower steric hindrance relative to C3 (flanked by N) and favorable electronic activation.

Materials:

-

3,4-Dibromo-6-(trifluoromethyl)pyridazine (1.0 equiv)

-

Primary/Secondary Amine (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: Anhydrous THF or 1,4-Dioxane.

Procedure:

-

Preparation: Dissolve 3,4-dibromo-6-(trifluoromethyl)pyridazine (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere (

or Ar). -

Cooling: Cool the solution to

using an ice bath. Critical: Low temperature enhances regioselectivity. -

Addition: Add DIPEA (2.0 mmol) followed by the slow, dropwise addition of the amine (1.1 mmol).

-

Reaction: Stir at

for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1). The starting material ( -

Workup: Quench with saturated

solution. Extract with EtOAc ( -

Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Expected Yield: 75-90% of the 4-substituted isomer.

QC Check:

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Functionalization of the remaining C3-bromide with an aryl or heteroaryl group.

Materials:

-

Intermediate A (4-amino-3-bromo-derivative) (1.0 equiv)

-

Aryl Boronic Acid (1.5 equiv)

-

Catalyst:

(5 mol%) or -

Base:

or -

Solvent: DME/Water (3:1) or Toluene/EtOH/Water.

Procedure:

-

Degassing: In a microwave vial or pressure tube, combine Intermediate A (0.5 mmol), boronic acid (0.75 mmol), and solvent (4 mL). Sparge with Argon for 10 minutes to remove oxygen.

-

Catalysis: Add

(0.025 mmol) and the aqueous base (1 mL). Seal the vessel. -

Heating: Heat to

for 4–12 hours. (Alternatively: Microwave at -

Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with DCM.[1]

-

Purification: Flash chromatography.

Troubleshooting:

-

Hydrodehalogenation (loss of Br without coupling): Often caused by overheating or excess water. Switch to anhydrous conditions with

in Dioxane. -

Protodeboronation of boronic acid: Use milder bases (

) or boronic esters (pinacol esters).

Data Summary & Characterization

The following table summarizes typical chemical shifts observed for the core scaffold, aiding in rapid structural verification.

| Position | Atom Type | Typical Shift (ppm) | Multiplicity | Notes |

| C5-H | 7.80 – 8.20 | Singlet | Diagnostic for ring integrity. Shifts upfield upon C4-amination. | |

| -65.0 to -68.0 | Singlet | Characteristic for 6- | ||

| C3 | 140 – 155 | Quaternary | Shifts significantly upon Suzuki coupling. | |

| C4 | 145 – 160 | Quaternary | Deshielded by adjacent N and Br (in SM). |

References

-

Regioselectivity in Pyridazine Chemistry

-

Suzuki Coupling Protocols

-

General Reactivity of Halogenated Heterocycles

-

Title: SNAr Reaction of Polyhalogenated Heterocycles.

- Source: WuXi AppTec / RCS

- energy profiles in diazines).

-

-

Agrochemical Applications

Sources

- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Precision Buchwald-Hartwig Amination of Trifluoromethyl Pyridazines

Topic: Optimizing Buchwald-Hartwig amination on trifluoromethyl pyridazines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists

Abstract

Trifluoromethyl (

The "Pyridazine Problem": Mechanistic Challenges

Before attempting optimization, it is critical to understand why standard Buchwald conditions (e.g.,

Electronic Deactivation & Catalyst Poisoning

The pyridazine ring is highly

-

Issue: The electron-rich

species is prone to coordination by the pyridazine nitrogens rather than undergoing oxidative addition into the -

Solution: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos) are required to sterically discourage N-coordination while facilitating oxidative addition.

Competitive vs. Pd-Catalysis

Due to the strong electron-withdrawing nature of the

-

Strategic Pivot: If using a highly nucleophilic amine (e.g., morpholine), consider if Pd-catalysis is even necessary. Use Buchwald conditions primarily for anilines , amides , or sterically hindered amines where

is kinetically incompetent.

Base-Induced Decomposition

The

-

Requirement: Transition to milder carbonate or phosphate bases (

,

Optimization Logic & Decision Matrix

The following decision tree illustrates the selection logic for ligands and bases based on the specific amine partner.

Figure 1: Decision matrix for ligand and base selection based on amine nucleophilicity.

Standardized Experimental Protocol